molecular formula C38H31N3O5S B11680666 ethyl 4-(3-{(Z)-[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate

ethyl 4-(3-{(Z)-[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B11680666
M. Wt: 641.7 g/mol
InChI Key: QQOLCOFIXZEJFE-JDCMOKTRSA-N
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Description

Ethyl 4-(3-{(Z)-[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ethyl 4-(3-{(Z)-[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate typically involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route may include the following steps:

    Formation of the pyrrol ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethoxyphenyl group: This can be achieved through a substitution reaction using ethoxyphenyl halides.

    Formation of the thioxotetrahydropyrimidin ring: This step involves the condensation of suitable precursors, often under reflux conditions.

    Final esterification: The benzoate ester is formed through a reaction with ethyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 4-(3-{(Z)-[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and benzoate groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(3-{(Z)-[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-(3-{(Z)-[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-(3-{(Z)-[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate can be compared with similar compounds such as:

    Ethyl 4-(3-{(Z)-[1-(3-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

    Ethyl 4-(3-{(Z)-[1-(3-phenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate: This compound lacks the ethoxy group, which can influence its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C38H31N3O5S

Molecular Weight

641.7 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-[1-(3-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-diphenylpyrrol-1-yl]benzoate

InChI

InChI=1S/C38H31N3O5S/c1-3-45-31-17-11-16-30(24-31)41-36(43)32(35(42)39-38(41)47)22-28-23-33(25-12-7-5-8-13-25)40(34(28)26-14-9-6-10-15-26)29-20-18-27(19-21-29)37(44)46-4-2/h5-24H,3-4H2,1-2H3,(H,39,42,47)/b32-22-

InChI Key

QQOLCOFIXZEJFE-JDCMOKTRSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OCC)C6=CC=CC=C6)/C(=O)NC2=S

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OCC)C6=CC=CC=C6)C(=O)NC2=S

Origin of Product

United States

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